Vacuolin-1 was discovered through high-content fluorescence image-based drug screening combined with virtual drug screening and chemical synthesis. The compound has been studied extensively in various cancer models, demonstrating its ability to inhibit cellular processes critical for tumor progression .
Vacuolin-1 is classified as an autophagy inhibitor and an endosomal trafficking modulator. Its mechanism involves blocking the maturation of endosomes and lysosomes, which are essential for cellular degradation processes. This classification places it among compounds that target intracellular trafficking pathways, making it a subject of interest in cancer therapeutics.
The synthesis of Vacuolin-1 involves several chemical steps that have been optimized through virtual screening techniques. The original synthesis process was detailed in studies that identified various structural analogues of Vacuolin-1, enhancing its potency as an autophagy inhibitor. The synthesis typically includes:
The compound's synthesis has been refined through iterative rounds of design and testing, leading to the identification of several analogues that exhibit similar or enhanced biological activity compared to the original compound .
Vacuolin-1 is characterized by a complex molecular structure that facilitates its interaction with cellular membranes and intracellular compartments. The precise chemical structure includes functional groups that enhance its solubility and biological activity.
Vacuolin-1 primarily engages in reactions that inhibit the fusion between autophagosomes and lysosomes. This inhibition leads to:
Experimental assays have demonstrated that Vacuolin-1 effectively blocks the degradation pathways by preventing the delivery of substrates to lysosomes, thereby accumulating them within early endosomes .
The mechanism through which Vacuolin-1 exerts its effects involves several key steps:
Studies have shown that concentrations around 1 micromolar are effective for inhibiting these processes without significantly affecting cell proliferation, indicating a targeted action on trafficking pathways rather than general cytotoxicity .
Vacuolin-1 is typically presented as a crystalline solid at room temperature. Its solubility profile suggests compatibility with various biological solvents, facilitating its use in cellular assays.
Key chemical properties include:
Relevant analyses include assessments of lysosomal pH changes upon treatment with Vacuolin-1, which indicate its alkalinizing effect on lysosomes .
Vacuolin-1 has several applications in scientific research:
Vacuolin-1 is a triazine-based small molecule inhibitor that has emerged as a significant chemical tool for studying membrane trafficking, autophagy, and lysosomal biology. Initially identified in a phenotypic screen, it induces characteristic cytoplasmic vacuoles by modulating endolysosomal compartments [1] [5]. Its unique ability to selectively inhibit specific vesicular trafficking pathways without affecting others (e.g., resealing after plasma membrane injury) has made it invaluable for dissecting complex cellular processes [1] [10]. Research has expanded its applications to cancer biology, autophagy modulation, and differentiation therapy, revealing interactions with key targets like PIKfyve, RAB5A, and CapZβ [5] [7] [9].
Vacuolin-1 was discovered in 2004 through an image-based phenotypic screen designed to identify modulators of membrane trafficking. Cerny et al. screened 16,000 compounds for their ability to induce cytoplasmic vacuolation in mammalian cells, leading to the isolation of 16 "vacuolins," with Vacuolin-1 as the most potent derivative [1]. Unlike nonspecific alkalinizing agents (e.g., chloroquine), Vacuolin-1 triggered homotypic fusion of late endosomes and lysosomes, forming enlarged vacuoles without disrupting early endosomes or the Golgi apparatus [1] [7]. This specificity enabled researchers to probe lysosomal exocytosis independently of other trafficking pathways. Key early findings demonstrated that Vacuolin-1 blocked Ca²⁺-dependent lysosomal exocytosis but did not impair plasma membrane resealing—a paradox that challenged the assumed centrality of lysosomes in membrane repair [1] [10].
Vacuolin-1 (chemical name: 3-Iodobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone) is a synthetic small molecule with the molecular formula C₂₆H₂₄IN₇O and a molecular weight of 577.43 g/mol [2] [5]. Structurally, it features:
Table 1: Physicochemical Properties of Vacuolin-1
Property | Value |
---|---|
CAS Number | 351986-85-1 |
Molecular Formula | C₂₆H₂₄IN₇O |
Molecular Weight | 577.43 g/mol |
Solubility | 10 mg/mL in DMSO (17.32 mM) |
Purity (HPLC) | ≥95% |
Storage Conditions | -20°C (desiccated, under inert gas) |
Vacuolin-1 exerts pleiotropic effects by modulating multiple interconnected pathways:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: